Carbonochloridic acid, octyl ester

Description

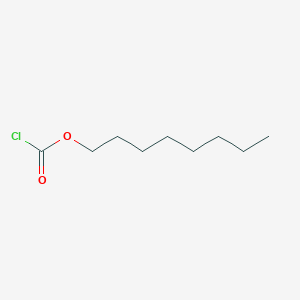

Structure

3D Structure

Properties

IUPAC Name |

octyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO2/c1-2-3-4-5-6-7-8-12-9(10)11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXVAXFIFHSGNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064710 | |

| Record name | Carbonochloridic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7452-59-7 | |

| Record name | Octyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7452-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, octyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007452597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octyl chloroformate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TN2WP97MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Carbonochloridic Acid, Octyl Ester (CAS 7452-59-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonochloridic acid, octyl ester, commonly known as octyl chloroformate, is a versatile chemical reagent with the CAS number 7452-59-7.[1][2][3] It belongs to the class of chloroformates, which are esters of chloroformic acid.[4] This guide provides a comprehensive overview of its chemical and physical properties, safety information, and, most importantly, its applications and experimental protocols relevant to research and drug development. Its primary utility lies in its reactivity as an acylating agent, particularly in the formation of carbamates through reaction with amines.[4][5] This reaction is fundamental in the synthesis of various organic molecules, including pharmaceuticals and as a means of introducing protecting groups in peptide synthesis.[6]

Physicochemical Properties

A summary of the key physicochemical properties of octyl chloroformate is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 7452-59-7 | [1][7] |

| Molecular Formula | C₉H₁₇ClO₂ | [1][7][8] |

| Molecular Weight | 192.68 g/mol | [1][7][8] |

| Appearance | Colorless liquid | [8][9] |

| Odor | Pungent | [9][10] |

| Boiling Point | 90-91 °C at 15 hPa | [8] |

| Flash Point | 76 °C (closed cup) | [8] |

| Density | 0.984 g/cm³ at 25 °C | [8] |

| Synonyms | Octyl chloroformate, n-Octyl chloroformate, Chloroformic acid n-octyl ester, Octyl carbonochloridate | [1][11][12] |

| Solubility | Soluble in Chloroform | [12] |

Safety and Handling

Octyl chloroformate is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.[8][9][13] It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[8][13]

GHS Hazard Information

A summary of the GHS hazard statements and pictograms is provided in Table 2.

| GHS Classification | Hazard Statement(s) | Pictogram(s) |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | Danger |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage | Danger |

| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | Danger |

Precautionary Measures and First Aid

When handling octyl chloroformate, it is crucial to wear protective gloves, clothing, eye protection, and face protection.[8][13] Work should be conducted in a well-ventilated area, such as a fume hood.[13] In case of accidental exposure, the following first-aid measures should be taken:

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[13]

-

In case of skin contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[8]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[8][9][13][14]

Experimental Protocols

Octyl chloroformate is a key reagent in organic synthesis. Below are detailed experimental protocols for its synthesis and a common application.

Synthesis of Octyl Chloroformate from n-Octanol and Triphosgene

This protocol describes a laboratory-scale synthesis of octyl chloroformate using triphosgene as a safer alternative to phosgene gas.

Experimental Workflow for the Synthesis of Octyl Chloroformate

References

- 1. US3264281A - Preparation of amides - Google Patents [patents.google.com]

- 2. Octyl chloroformate [webbook.nist.gov]

- 3. Octyl chloroformate [webbook.nist.gov]

- 4. peptide.com [peptide.com]

- 5. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2018016377A1 - Method for producing chloroformate compound - Google Patents [patents.google.com]

- 9. CHLOROFORMIC ACID N-OCTYL ESTER | 7452-59-7 [chemicalbook.com]

- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation [organic-chemistry.org]

- 12. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 13. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 14. research.usf.edu [research.usf.edu]

An In-depth Technical Guide to the Physical Properties of n-Octyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of n-Octyl chloroformate (CAS No: 7452-59-7), a key reagent in organic synthesis. The information herein is intended to support laboratory research, chemical process development, and safety protocols.

Core Physical and Chemical Properties

n-Octyl chloroformate is a colorless to nearly colorless liquid. It is recognized for its utility in the synthesis of various organic compounds, including surfactants and as a derivatization agent in chromatography.[1] The following table summarizes its key physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇ClO₂ | [2][3][4] |

| Molecular Weight | 192.68 g/mol | [2][3][4] |

| Appearance | Colorless to Almost colorless clear liquid | [2][4][5] |

| Boiling Point | 123 °C at 30 mmHg90-91 °C at 11 mmHg | [2][5][6][7][8] |

| Melting Point | No data available | [8] |

| Density / Specific Gravity | 0.98 g/cm³ (Specific Gravity at 20/20 °C)0.984 g/mL | [2][5][6][7] |

| Refractive Index | 1.431.430-1.432 | [2][5][6][7] |

| Flash Point | 76 °C75 °C | [2][5][6][7][8] |

| Solubility | Soluble in ChloroformSlightly soluble in water | [6][8] |

| Vapor Pressure | 0.39 psi at 20 °C | [6][7] |

| Stability | Moisture Sensitive | [2][6][8] |

Experimental Protocols for Property Determination

While specific experimental documentation for n-Octyl chloroformate is not publicly detailed, the following outlines standard methodologies for determining the key physical properties of liquid organic compounds.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a small quantity of a liquid can be accurately determined using a Thiele tube.

-

Sample Preparation: A small amount of the liquid is placed in a small test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[8]

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube containing a high-boiling point liquid such as mineral oil.

-

Heating: The side arm of the Thiele tube is gently and uniformly heated.[8]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[9]

Density Measurement (Digital Density Meter)

Modern determination of density for liquids is often performed using a digital density meter, which is a precise and rapid method.

-

Calibration: The instrument is first calibrated using a standard of known density, typically dry air and distilled water.

-

Sample Introduction: A small volume of the n-Octyl chloroformate is injected into the oscillating U-tube within the instrument.[5]

-

Measurement Principle: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency change is directly related to the density of the liquid.[5]

-

Data Acquisition: The density is then calculated by the instrument's software and displayed, often corrected to a standard temperature.[7]

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental property that can be measured with high precision using an Abbe refractometer.

-

Instrument Calibration: The refractometer is calibrated using a standard with a known refractive index.

-

Sample Application: A few drops of n-Octyl chloroformate are placed on the prism of the refractometer.

-

Measurement: Light is passed through the sample, and the angle of refraction is measured. The instrument is adjusted until the dividing line between the light and dark fields is centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. Temperature control is crucial as the refractive index is temperature-dependent.

Solubility Determination

A qualitative assessment of solubility can be performed through a series of systematic tests.

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, diethyl ether, ethanol, chloroform) are selected.

-

Procedure: A small, measured amount of n-Octyl chloroformate is added to a test tube containing a specific volume of the chosen solvent.[3]

-

Observation: The mixture is agitated vigorously, and the degree of dissolution is observed. The compound is classified as soluble, partially soluble, or insoluble.[3] For more quantitative analysis, a saturated solution is prepared at a specific temperature, and the concentration of the dissolved solute is determined analytically.[10]

Workflow for Boiling Point Determination

The following diagram illustrates the general workflow for determining the boiling point of a liquid sample using the Thiele tube method.

Caption: A flowchart of the Thiele tube method for boiling point determination.

Safety and Handling

n-Octyl chloroformate is a hazardous chemical and should be handled with appropriate safety precautions. It is fatal if swallowed, in contact with skin, or if inhaled.[2][5] It causes severe skin burns and eye damage.[2][5] It is also a combustible liquid and may be corrosive to metals.[2][5] When handling this compound, it is imperative to use personal protective equipment, including gloves, protective clothing, eye protection, and respiratory protection, and to work in a well-ventilated area or under a chemical fume hood.[11] Store in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[2][11]

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 6. store.astm.org [store.astm.org]

- 7. data.ntsb.gov [data.ntsb.gov]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. matestlabs.com [matestlabs.com]

An In-depth Technical Guide to Octyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of octyl chloroformate, a key reagent in organic synthesis. It details the compound's chemical and physical properties, synthesis protocols, significant applications, and essential safety information. The content is structured to serve as a practical resource for professionals in research and drug development.

Core Chemical Identity and Properties

Octyl chloroformate, also known as n-octyl chloroformate or carbonochloridic acid octyl ester, is a reactive organic compound widely used as a protecting group and an intermediate in the synthesis of various molecules.

Chemical Identifiers

The following table summarizes the key identifiers for octyl chloroformate.

| Identifier | Value |

| Molecular Formula | C₉H₁₇ClO₂[1] |

| Molecular Weight | 192.68 g/mol [1] |

| CAS Number | 7452-59-7[1] |

| EC Number | 231-224-9 |

| InChI Key | VFXVAXFIFHSGNR-UHFFFAOYSA-N[1] |

| SMILES | CCCCCCCCOC(=O)Cl[1] |

Physicochemical Properties

This table outlines the key physical and chemical properties of octyl chloroformate.

| Property | Value |

| Appearance | Colorless to nearly colorless clear liquid[1] |

| Boiling Point | 90-91 °C at 11 mmHg |

| Density | 0.984 g/cm³ at 25 °C |

| Flash Point | 76 °C (closed cup) |

| Solubility | Soluble in chloroform. Reacts with water. |

| Stability | Moisture sensitive. Stable under recommended storage conditions. |

| Incompatible Materials | Strong bases, alcohols, amines, strong oxidizing agents. |

Synthesis of Octyl Chloroformate

Octyl chloroformate is typically synthesized by the reaction of n-octanol with a phosgene equivalent. While historically phosgene gas was used, safer alternatives like triphosgene (bis(trichloromethyl) carbonate) are now common in laboratory and industrial settings.

Experimental Protocol: Synthesis from n-Octanol and Triphosgene

This protocol is based on established methods for preparing chloroformates from alcohols using triphosgene.[2]

Materials:

-

n-Octanol (1.30 g, 10 mmol)

-

Triphosgene (1.54 g, 5.2 mmol)

-

Sodium Carbonate (1.02 g, 10 mmol)

-

Dimethylformamide (DMF) (0.2 g, 0.35 mmol, as catalyst)

-

Toluene (40 mL total)

Procedure:

-

Reactor Setup: A reaction flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flushed with dry nitrogen.

-

Initial Mixture: To the flask, add triphosgene (1.54 g), sodium carbonate (1.02 g), DMF (0.2 g), and 20 mL of toluene.

-

Cooling: Cool the mixture to 0 °C using an ice bath and stir for 30 minutes.

-

Addition of Alcohol: Dissolve n-octanol (1.30 g) in 20 mL of toluene and add this solution to the dropping funnel. Add the n-octanol solution slowly to the cooled reaction mixture over a period of 30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 8 hours. The progress of the reaction can be monitored by Gas-Liquid Chromatography (GLC).

-

Workup:

-

Remove the solid sodium carbonate by filtration.

-

Remove the toluene from the filtrate under reduced pressure.

-

-

Product: The resulting product is octyl chloroformate as a colorless oil. The reported yield for this method is approximately 96%.[2]

References

An In-depth Technical Guide to the Synthesis of n-Octyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of n-octyl chloroformate, a key reagent in organic synthesis. This document details the chemical principles, experimental protocols, and safety considerations for its preparation, with a focus on methods employing triphosgene as a safer alternative to phosgene gas.

Introduction

n-Octyl chloroformate is a valuable chemical intermediate used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. Its primary function is to introduce an n-octyloxycarbonyl group onto a molecule, which can serve as a protecting group or as a reactive moiety for further transformations. The synthesis of n-octyl chloroformate is most commonly achieved through the reaction of n-octanol with a phosgene equivalent. Due to the high toxicity of phosgene gas, methods utilizing safer phosgene surrogates, such as triphosgene (bis(trichloromethyl) carbonate), are now preferred in both laboratory and industrial settings.[1][2]

Reaction Overview and Mechanism

The synthesis of n-octyl chloroformate from n-octanol and triphosgene proceeds via a nucleophilic acyl substitution reaction. The reaction is typically carried out in the presence of a base, such as pyridine or sodium carbonate, which serves to neutralize the hydrochloric acid byproduct and to catalyze the reaction.[1][2]

The proposed reaction mechanism involves the in-situ generation of phosgene from triphosgene, catalyzed by the amine base. The alcohol (n-octanol) then acts as a nucleophile, attacking the carbonyl carbon of the generated phosgene. Subsequent elimination of a chloride ion and a proton (abstracted by the base) yields the n-octyl chloroformate product.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis and characterization of n-octyl chloroformate.

| Parameter | Value | Source(s) |

| Molecular Formula | C₉H₁₇ClO₂ | [3] |

| Molecular Weight | 192.68 g/mol | [3] |

| Appearance | Colorless to almost colorless liquid | |

| Boiling Point | 90-91 °C @ 11 mmHg | [4] |

| Density | 0.984 g/cm³ | [4] |

| Purity (Typical) | >97.0% (GC) | |

| Yield (Triphosgene method) | 96-98% | [2] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of n-octyl chloroformate using triphosgene, based on established literature procedures.[2]

Materials and Equipment

-

n-Octanol

-

Triphosgene

-

Sodium Carbonate

-

Triethylamine (as catalyst)

-

Toluene (anhydrous)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Synthesis Procedure

-

A mixture of triphosgene (5.2 mmol), sodium carbonate (10 mmol), and triethylamine (0.35 mmol) in anhydrous toluene (20 mL) is cooled to 0°C in an ice bath with stirring.[2]

-

A solution of n-octanol (10 mmol) in anhydrous toluene (20 mL) is added dropwise to the cooled mixture over a period of 30 minutes.[2]

-

The reaction mixture is stirred at 0°C for 8 hours.[2]

-

The solid sodium carbonate is removed by filtration.[2]

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude n-octyl chloroformate as a colorless oil.[2]

Purification

The crude n-octyl chloroformate can be purified by vacuum distillation.

-

Distillation Conditions: 90-91 °C at 11 mmHg.[4]

Characterization Data

The identity and purity of the synthesized n-octyl chloroformate can be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the octyl chain protons.

-

¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon framework. A known spectrum is available for reference.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of n-octyl chloroformate will exhibit characteristic absorption bands for the carbonyl group (C=O) of the chloroformate and the C-O and C-Cl bonds.

Safety Precautions

Extreme caution must be exercised when handling triphosgene and n-octyl chloroformate.

-

Triphosgene: Triphosgene is a toxic solid that can release phosgene gas upon heating or in the presence of moisture. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][6]

-

n-Octyl Chloroformate: n-Octyl chloroformate is a corrosive and lachrymatory substance. It is harmful if swallowed, inhaled, or absorbed through the skin. All handling should be performed in a fume hood with appropriate PPE.

-

General: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, which can lead to the decomposition of triphosgene and the product.

Visualizations

Reaction Pathway

The following diagram illustrates the synthesis of n-octyl chloroformate from n-octanol and triphosgene.

Caption: Synthesis of n-octyl chloroformate from n-octanol and triphosgene.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

Caption: Experimental workflow for the synthesis of n-octyl chloroformate.

References

- 1. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. CHLOROFORMIC ACID N-OCTYL ESTER | 7452-59-7 [chemicalbook.com]

- 5. CHLOROFORMIC ACID N-OCTYL ESTER(7452-59-7) 13C NMR [m.chemicalbook.com]

- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

Carbonochloridic acid, octyl ester spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data of Carbonochloridic Acid, Octyl Ester

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of chemical compounds is paramount for structure elucidation, purity assessment, and quality control. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (octyl chloroformate).

Chemical Structure and Properties

-

IUPAC Name: octyl carbonochloridate[1]

-

Synonyms: n-Octyl chloroformate, this compound, Octyl chloridocarbonate[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of octyl chloroformate provides information on the number and types of hydrogen atoms present in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.3 | Triplet | 2H | -O-CH₂ - |

| ~1.7 | Quintet | 2H | -O-CH₂-CH₂ - |

| ~1.3 | Multiplet | 10H | -(CH₂)₅- |

| ~0.9 | Triplet | 3H | -CH₃ |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the octyl chloroformate molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C =O |

| ~72 | -O-C H₂- |

| ~32 | -C H₂- |

| ~29 | -C H₂- |

| ~28 | -C H₂- |

| ~25 | -C H₂- |

| ~22 | -C H₂- |

| ~14 | -C H₃ |

Note: Predicted chemical shifts based on typical values for similar functional groups.[4] The peak around 77 ppm, if present, is likely due to the CDCl₃ solvent.[4]

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-25 mg of octyl chloroformate for ¹H NMR or 20-50 mg for ¹³C NMR.[5][6][7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[5][7][8]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[5]

-

Filter the solution through a pipette with a glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6][8]

-

The final liquid level in the NMR tube should be between 4.0 and 5.0 cm.[5][8]

-

Cap the NMR tube securely.[5]

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer.

-

The instrument performs a lock onto the deuterium signal of the solvent to stabilize the magnetic field.[5]

-

The magnetic field is shimmed to maximize homogeneity and improve spectral resolution.[5]

-

The probe is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C).[5]

-

Set the acquisition parameters, such as the number of scans, spectral width, and relaxation delay, and initiate data acquisition.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~1775 | Strong | C=O stretch (acid chloride) |

| ~1150 | Strong | C-O stretch (ester) |

Note: These are characteristic absorption bands. The data can be obtained using techniques like Attenuated Total Reflectance (ATR) or by preparing a neat sample in a capillary cell.[1]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining FTIR data.[9][10]

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[9][10]

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[10]

-

Place a small drop of liquid octyl chloroformate onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[11]

-

If analyzing a solid, apply pressure to ensure good contact between the sample and the crystal.[11][12]

-

Acquire the IR spectrum of the sample. The IR beam will penetrate a few microns into the sample.[9][13]

-

After the measurement, clean the crystal with a suitable solvent.[11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

| m/z | Relative Intensity (%) | Assignment |

| 192/194 | Low | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |

| 112 | Moderate | [M - Cl - C₂H₄]⁺ |

| 70 | High | [C₅H₁₀]⁺ |

| 56 | High | [C₄H₈]⁺ |

| 55 | High | [C₄H₇]⁺ |

Note: The fragmentation pattern is predicted. The presence of chlorine is indicated by the M+2 peak with an intensity ratio of approximately 3:1. The most abundant peaks (base peaks) are often fragments of the octyl chain.[1]

Experimental Protocol for Mass Spectrometry

The following is a general procedure for analyzing a small molecule like octyl chloroformate using a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS).[14][15]

-

Sample Preparation: Prepare a dilute solution of octyl chloroformate in a volatile organic solvent.

-

Internal Standard: For quantitative analysis, a known amount of an internal standard can be added to the sample.[15]

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation from other components.[14]

-

Ionization: An ionization technique suitable for small molecules, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions.[16][17]

-

Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.[17]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Calibration: The m/z scale is calibrated using a reference compound with known ion masses to ensure accurate mass measurement.[18]

Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound like octyl chloroformate.

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

- 1. This compound | C9H17ClO2 | CID 81956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Octyl chloroformate [webbook.nist.gov]

- 3. Octyl chloroformate [webbook.nist.gov]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. research.reading.ac.uk [research.reading.ac.uk]

- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. agilent.com [agilent.com]

- 12. gammadata.se [gammadata.se]

- 13. youtube.com [youtube.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. uab.edu [uab.edu]

- 17. zefsci.com [zefsci.com]

- 18. rsc.org [rsc.org]

An In-depth Technical Guide to the Stability and Storage of Octyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Octyl chloroformate is a reactive chemical intermediate widely utilized in organic synthesis, particularly in the preparation of carbonates and carbamates. Its inherent reactivity, however, necessitates a thorough understanding of its stability profile to ensure safe handling, optimal storage, and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the stability and storage of octyl chloroformate, detailing its degradation pathways, recommended storage conditions, and analytical methodologies for stability assessment.

Chemical Profile and General Stability

Octyl chloroformate is a colorless to pale yellow liquid with a pungent odor. It is classified as a corrosive and toxic substance, demanding careful handling in a well-ventilated fume hood with appropriate personal protective equipment. The stability of octyl chloroformate is primarily influenced by its susceptibility to hydrolysis and thermal decomposition.

Table 1: General Properties and Stability Information for Octyl Chloroformate

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇ClO₂ | [1][2] |

| Molecular Weight | 192.68 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 90-91 °C at 15 hPa | [3] |

| Flash Point | 76 °C (closed cup) | [3] |

| Moisture Sensitivity | Highly sensitive to moisture | [3] |

| Thermal Stability | Decomposes upon heating | [4] |

| Incompatible Materials | Strong bases, alcohols, amines, strong oxidizing agents | [3] |

Degradation Pathways

The principal degradation pathways for octyl chloroformate are hydrolysis and thermal decomposition. Understanding these mechanisms is critical for preventing unwanted reactions and ensuring the purity of the reagent.

Hydrolysis

In the presence of water, octyl chloroformate readily undergoes hydrolysis to produce octanol, carbon dioxide, and hydrochloric acid. This reaction is typically rapid and exothermic. The proposed mechanism for the hydrolysis of primary alkyl chloroformates, such as octyl chloroformate, is a bimolecular addition-elimination pathway.

Thermal Decomposition

Exposure to elevated temperatures can cause octyl chloroformate to decompose, primarily yielding octyl chloride and carbon dioxide. This decomposition can be accelerated in the presence of catalysts. The reaction is believed to proceed through an ion-pair mechanism.

Recommended Storage and Handling

To minimize degradation and ensure a long shelf life, octyl chloroformate should be stored under controlled conditions.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Refrigerate (2-8 °C) or store in a cool place (<15 °C) | To minimize thermal decomposition. | [3] |

| Atmosphere | Store under an inert gas (e.g., nitrogen or argon) | To prevent hydrolysis from atmospheric moisture. | |

| Container | Tightly sealed, original container | To prevent moisture ingress and contamination. | [3] |

| Light | Store in a dark place | To prevent potential photolytic degradation. | |

| Handling | Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. | Due to its corrosive and toxic nature. | [3] |

Stability Testing and Analytical Methods

Assessing the stability of octyl chloroformate requires analytical methods that can distinguish the intact compound from its degradation products. Such methods are known as stability-indicating methods. Forced degradation studies are typically performed to generate potential degradation products and validate the stability-indicating nature of the analytical method.[4][5]

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions to accelerate its decomposition.[4][5]

Table 3: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Parameters | Expected Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at room temperature or slightly elevated temperature | Hydrolysis |

| Base Hydrolysis | 0.1 M NaOH at room temperature | Hydrolysis |

| Oxidative | 3% H₂O₂ at room temperature | Oxidation (though chloroformates are generally less susceptible) |

| Thermal | Elevated temperature (e.g., 60-80 °C) in a controlled oven | Thermal Decomposition |

| Photolytic | Exposure to UV and visible light (ICH Q1B guidelines) | Photodegradation |

Analytical Methods for Stability Assessment

Several analytical techniques can be employed to monitor the stability of octyl chloroformate.

Table 4: Analytical Methods for Stability Testing

| Method | Principle | Application |

| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. Detection can be by Flame Ionization Detector (FID) or Mass Spectrometry (MS). | Purity assessment and quantification of octyl chloroformate and its volatile degradation products (e.g., octyl chloride, octanol).[6] |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a mobile phase and a stationary phase. UV detection is common. | Purity assessment and quantification of octyl chloroformate and non-volatile degradation products. Derivatization may be necessary for compounds lacking a UV chromophore. |

| Titrimetry | Measurement of the amount of a reagent of known concentration that is consumed in a reaction. | Can be used to determine the concentration of acidic degradation products like HCl. |

Experimental Protocols

The following are example protocols for conducting stability studies on octyl chloroformate. These should be adapted and validated for specific laboratory conditions and regulatory requirements.

Protocol for a Forced Hydrolysis Study

Objective: To assess the stability of octyl chloroformate under acidic and basic conditions.

Materials:

-

Octyl chloroformate

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Acetonitrile (ACN) or other suitable organic solvent

-

Volumetric flasks, pipettes

-

HPLC or GC instrument

Procedure:

-

Prepare a stock solution of octyl chloroformate in acetonitrile.

-

For acid hydrolysis, mix a known volume of the stock solution with 0.1 M HCl in a volumetric flask.

-

For base hydrolysis, mix a known volume of the stock solution with 0.1 M NaOH in a volumetric flask.

-

Maintain the solutions at a controlled temperature (e.g., room temperature or 40 °C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

-

Neutralize the aliquot if necessary.

-

Dilute the aliquot to a suitable concentration with the mobile phase or an appropriate solvent.

-

Analyze the samples by a validated stability-indicating HPLC or GC method.

-

Calculate the percentage of remaining octyl chloroformate and the formation of any degradation products.

Protocol for a Thermal Stability Study

Objective: To evaluate the stability of octyl chloroformate at elevated temperatures.

Materials:

-

Octyl chloroformate

-

Sealed vials

-

Controlled temperature oven

-

GC or HPLC instrument

Procedure:

-

Place a known amount of neat octyl chloroformate into several sealed vials.

-

Place the vials in a controlled temperature oven at a specified temperature (e.g., 50 °C, 60 °C, 70 °C).

-

At predetermined time points (e.g., 1, 3, 7, 14 days), remove a vial from the oven.

-

Allow the vial to cool to room temperature.

-

Prepare a solution of the sample in a suitable solvent.

-

Analyze the sample using a validated GC or HPLC method to determine the purity of octyl chloroformate and the presence of degradation products.

-

Calculate the rate of degradation at each temperature.

Conclusion

Octyl chloroformate is a valuable but reactive reagent that requires careful handling and storage to maintain its integrity. Its primary degradation pathways are hydrolysis and thermal decomposition. By adhering to the recommended storage conditions, including refrigeration, storage under an inert atmosphere, and protection from moisture and light, the stability of octyl chloroformate can be significantly enhanced. The use of validated stability-indicating analytical methods, in conjunction with forced degradation studies, is essential for accurately assessing the purity and shelf-life of this important chemical intermediate. This comprehensive understanding of its stability is paramount for its effective and safe use in research and development.

References

An In-depth Technical Guide to the Safe Handling of Octyl Chloroformate

For researchers, scientists, and professionals engaged in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data and handling precautions for octyl chloroformate, a reactive chemical intermediate. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Chemical Identification and Properties

Octyl chloroformate, also known as carbonochloridic acid, octyl ester, is a colorless to almost colorless liquid.[1] A summary of its key chemical and physical properties is presented below.

| Property | Value | Source |

| CAS Number | 7452-59-7 | [1][2][3][4] |

| Molecular Formula | C₉H₁₇ClO₂ | [1][3][4][5] |

| Molecular Weight | 192.68 g/mol | [1][3][4][5][6] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 90 - 91 °C at 15 hPa | [5] |

| Flash Point | 76 °C (closed cup) | [5] |

| Density | 0.984 g/cm³ at 25 °C | [5] |

| Purity | >97.0% (GC)(T) | [1] |

Hazard Identification and Classification

Octyl chloroformate is classified as a hazardous chemical.[2] It is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled.[5][6][7] Furthermore, it causes severe skin burns and eye damage and is a lachrymator, a substance that causes tearing.[5][8]

GHS Hazard Statements:

-

H227: Combustible liquid[9]

Personal Protective Equipment (PPE)

Due to the hazardous nature of octyl chloroformate, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Caption: Recommended Personal Protective Equipment (PPE) for handling octyl chloroformate.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risks associated with octyl chloroformate.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[2][8][11]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[5][11]

Storage:

-

Store away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[2][8]

-

The recommended storage temperature is 2 - 8 °C.[5]

-

Keep away from open flames, hot surfaces, and sources of ignition.[2][8]

Emergency First Aid Procedures

In the event of exposure to octyl chloroformate, immediate medical attention is required.[8] The following first aid measures should be taken:

Caption: First aid procedures for exposure to octyl chloroformate.

-

General Advice: In all cases, show the safety data sheet to the attending physician.[5][8]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[7][11]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5][8]

-

Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[5][8]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5][11][12]

Accidental Release Measures

In case of a spill, the following steps should be taken:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Evacuate personnel to a safe area and stay upwind of the spill.[2][8][11]

-

Environmental Precautions: Prevent the chemical from entering drains, as it should not be released into the environment.[5][11]

-

Containment and Cleanup: Remove all sources of ignition.[2][8] Soak up the spill with an inert absorbent material and collect it in a suitable, closed container for disposal.[2][8][11]

Chemical Reactivity and Incompatibility

Understanding the chemical reactivity of octyl chloroformate is crucial for safe storage and handling.

Caption: Incompatibility chart for octyl chloroformate.

-

Conditions to Avoid: Exposure to moist air or water, heat, flames, and sparks should be avoided.[5][8]

-

Incompatible Materials: Octyl chloroformate is incompatible with bases, strong oxidizing agents, alcohols, and amines.[5][8]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][5][8]

Toxicological and Ecological Information

While detailed experimental data is not always available in safety data sheets, the acute toxicity of octyl chloroformate is established.[7] It is classified as acutely toxic by oral, dermal, and inhalation routes.[8] There is no information to suggest that it is an endocrine disruptor.[8] Information on its environmental fate and effects is limited, but it should not be released into the environment.[8][11]

Disposal Considerations

Disposal of octyl chloroformate must be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[11] It is imperative not to contaminate water, foodstuffs, or sewer systems with this chemical.[11]

This guide is intended to provide a thorough understanding of the safety precautions and handling procedures for octyl chloroformate. For further details, always refer to the most current Safety Data Sheet provided by the supplier.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. Octyl chloroformate [webbook.nist.gov]

- 4. Octyl chloroformate [webbook.nist.gov]

- 5. valsynthese.ch [valsynthese.ch]

- 6. This compound | C9H17ClO2 | CID 81956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.fr [fishersci.fr]

- 9. tcichemicals.com [tcichemicals.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. cleanchemlab.com [cleanchemlab.com]

Reactivity of octyl chloroformate with alcohols and amines

An In-depth Technical Guide to the Reactivity of Octyl Chloroformate with Alcohols and Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl chloroformate (C₉H₁₇ClO₂) is a key organic reagent characterized by its high reactivity, making it an essential building block in modern organic synthesis. As an ester of chloroformic acid, its utility lies primarily in its ability to react with nucleophiles to form stable carbonate and carbamate linkages.[1] These functional groups are integral to a wide array of applications, from the installation of protecting groups in peptide synthesis to the creation of active pharmaceutical ingredients (APIs) and agrochemicals.[2][3][4] This technical guide provides a comprehensive overview of the reactivity of octyl chloroformate with alcohols and amines, detailing reaction mechanisms, kinetics, experimental protocols, and quantitative data to support professionals in research and drug development.

Core Reactivity and Mechanism

The reactivity of octyl chloroformate is dominated by the electrophilic nature of its carbonyl carbon. The presence of both an electronegative chlorine atom and an oxygen atom creates a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.

The reaction with both alcohols and amines proceeds through a classical bimolecular nucleophilic addition-elimination mechanism .[5][6]

-

Nucleophilic Addition: The nucleophile (the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol) attacks the electrophilic carbonyl carbon. This breaks the carbon-oxygen π-bond, and the electrons are pushed onto the carbonyl oxygen, forming a negatively charged tetrahedral intermediate.[5]

-

Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

-

Deprotonation: The resulting protonated carbamate or carbonate is deprotonated, typically by a base added to the reaction mixture, to yield the final neutral product and a salt (e.g., pyridinium chloride or triethylammonium chloride).[1]

This stepwise process, where the initial addition is often the rate-determining step, has been supported by kinetic studies.[5][7]

Caption: General nucleophilic addition-elimination mechanism.

Reactivity with Amines: Carbamate Synthesis

The reaction of octyl chloroformate with primary or secondary amines produces N-substituted octyl carbamates. This reaction is highly efficient and is a cornerstone for introducing the octyloxycarbonyl protecting group or for synthesizing molecules with a carbamate linkage.[1]

General Reaction: C₈H₁₇O(CO)Cl + R¹R²NH + Base → C₈H₁₇O(CO)NR¹R² + [Base-H]⁺Cl⁻

The reaction is typically rapid and exothermic.[6] A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

Reactivity Trend: The nucleophilicity and steric hindrance of the amine play a crucial role.

-

Primary Amines (RNH₂): Generally highly reactive due to lower steric bulk.

-

Secondary Amines (R₂NH): Still reactive, but the rate may be slower compared to primary amines with similar electronic properties due to increased steric hindrance around the nitrogen atom.

-

Aromatic Amines (e.g., Aniline): Less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. They typically require slightly more forcing conditions (e.g., elevated temperature) to react.

Quantitative Data: Reaction with Amines

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | Pyridine | Dichloromethane | 0 to RT | 1 - 2 | >90 |

| Piperidine | Triethylamine | Tetrahydrofuran | 0 to RT | 1 - 2 | >95 |

| Aniline | Pyridine | Toluene | RT to 50 | 2 - 4 | 80-90 |

| Di-n-butylamine | Triethylamine | Dichloromethane | 0 to RT | 2 - 3 | ~90 |

Note: Data is compiled from general knowledge of chloroformate reactivity and may vary based on precise experimental conditions. Yields are typical for analogous chloroformates.

Caption: Experimental workflow for carbamate synthesis.

Reactivity with Alcohols: Carbonate Synthesis

When octyl chloroformate reacts with an alcohol or phenol, it forms a mixed octyl carbonate ester. This reaction is fundamental for creating carbonate linkages found in various industrial products and pharmaceuticals.[8][9]

General Reaction: C₈H₁₇O(CO)Cl + R-OH + Base → C₈H₁₇O(CO)OR + [Base-H]⁺Cl⁻

Similar to the reaction with amines, a non-nucleophilic base is essential for scavenging the HCl byproduct. Alcohols are generally less nucleophilic than amines, so these reactions may require longer reaction times or gentle heating to proceed to completion.

Reactivity Trend: Steric hindrance is the dominant factor controlling the reaction rate.

-

Primary Alcohols (RCH₂OH): Most reactive.

-

Secondary Alcohols (R₂CHOH): Less reactive than primary alcohols.

-

Tertiary Alcohols (R₃COH): Generally unreactive under standard conditions due to severe steric hindrance. Alternative synthetic methods are often required.

-

Phenols: The nucleophilicity is dependent on substitution but they are generally reactive enough, often more so than hindered secondary alcohols.

Quantitative Data: Reaction with Alcohols

| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methanol | Pyridine | Dichloromethane | 0 to RT | 2 - 4 | >90 |

| Isopropanol | Pyridine | Dichloromethane | RT | 6 - 12 | 75-85 |

| Phenol | Pyridine | Tetrahydrofuran | RT | 2 - 4 | >90 |

| Benzyl Alcohol | Triethylamine | Toluene | RT | 3 - 5 | >90 |

Note: Data is compiled from general knowledge of chloroformate reactivity and may vary based on precise experimental conditions. Yields are typical for analogous chloroformates.

Caption: Experimental workflow for carbonate synthesis.

Kinetics and Solvent Effects

Kinetic studies on the solvolysis (reaction with solvent) of n-octyl chloroformate provide valuable insight into its reactivity. The specific rates of solvolysis have been measured in numerous pure and binary solvents.[7] Analysis using the two-term Grunwald-Winstein equation (log(k/k₀) = lN_T + mY_Cl) shows that the reaction is sensitive to both solvent nucleophilicity (N_T) and solvent ionizing power (Y_Cl).[5][10]

The F/Cl specific rate ratios between n-octyl fluoroformate and n-octyl chloroformate are often above unity, which is consistent with the association (addition) step of the addition-elimination pathway being rate-determining.[7]

Quantitative Data: Solvolysis of n-Octyl Chloroformate

| Solvent | Temperature (°C) | Specific Rate of Solvolysis (10⁵ k, s⁻¹) |

| 100% Ethanol | 24.2 | 1.58 |

| 90% Ethanol | 24.2 | 2.45 |

| 80% Ethanol | 24.2 | 3.55 |

| 100% Methanol | 24.2 | 4.79 |

| 90% Acetone | 24.2 | 0.282 |

| 70% TFE | 24.2 | 4.37 |

Data adapted from studies on similar chloroformates and solvolysis reports.[7][11] TFE = 2,2,2-Trifluoroethanol.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-N-octylcarbamate

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (DCM, 40 mL).

-

Reagent Addition: Add benzylamine (1.07 g, 10 mmol) followed by pyridine (1.19 g, 15 mmol).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Chloroformate Addition: Add octyl chloroformate (1.93 g, 10 mmol) dropwise to the cooled solution over 15 minutes via a dropping funnel. A white precipitate (pyridinium chloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude oil can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure N-benzyl-N-octylcarbamate.

Protocol 2: Synthesis of Benzyl Octyl Carbonate

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (DCM, 40 mL).

-

Reagent Addition: Add benzyl alcohol (1.08 g, 10 mmol) followed by pyridine (1.19 g, 15 mmol).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Chloroformate Addition: Add octyl chloroformate (1.93 g, 10 mmol) dropwise to the solution over 15 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting alcohol.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove pyridine and pyridinium chloride, then with water (1 x 20 mL), and finally with brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to obtain the pure benzyl octyl carbonate.

References

- 1. Chloroformate - Wikipedia [en.wikipedia.org]

- 2. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 3. research.usf.edu [research.usf.edu]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Classical tosylate/chloride leaving group approach supports a tetrahedral transition state for additions to trigonal carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Correlation of the rates of solvolysis of n-octyl fluoroformate and a comparison with n-octyl chloroformate solvolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. DE19802198A1 - Production of carbonate esters from alcohol and chloroformate, used as perfumes and aroma agents - Google Patents [patents.google.com]

- 9. Carbonate synthesis [organic-chemistry.org]

- 10. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Octyl Chloroformate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of octyl chloroformate in various organic solvents. As a crucial reagent in organic synthesis, particularly in the preparation of carbonates and carbamates, understanding its solubility is paramount for reaction optimization, purification, and formulation development. This document consolidates available qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing chemical solubility.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that describes the ability of a solute to dissolve in a solvent to form a homogeneous solution. For liquid solutes like octyl chloroformate, this property is often described in terms of miscibility, which is the ability of two liquids to mix in all proportions, forming a single phase. The principle of "like dissolves like" is a key predictor of solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.

Solubility Profile of Octyl Chloroformate

Currently, detailed quantitative solubility data for octyl chloroformate across a wide range of organic solvents is not extensively published in the public domain. However, based on safety data sheets (SDS) and other technical documents, a qualitative solubility profile can be summarized.

Table 1: Qualitative Solubility of Octyl Chloroformate in Various Solvents

| Solvent | Solubility/Miscibility | Citation |

| Chloroform | Soluble | [1][2] |

| General Organic Solvents | Generally Soluble | [3][4] |

| Water | Slightly Soluble/Insoluble | [5][6] |

Note: The term "soluble" in a qualitative context indicates that the substance dissolves to a visually appreciable extent. "Slightly soluble" and "insoluble" suggest poor dissolution in the solvent.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, several established experimental methodologies can be employed. The choice of method often depends on the required accuracy, the nature of the solute and solvent, and the available analytical instrumentation.

Visual Miscibility/Solubility Assessment

This is a straightforward, qualitative or semi-quantitative method suitable for initial screening.

Protocol:

-

Preparation: Dispense a known volume (e.g., 1 mL) of the organic solvent into a clear, clean glass vial or test tube at a controlled temperature.

-

Titration: Add small, measured increments (e.g., 100 µL) of octyl chloroformate to the solvent.

-

Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the mixture to stand for a few minutes and visually inspect for homogeneity. The presence of a single, clear phase indicates miscibility at that concentration. The formation of two distinct layers, cloudiness (turbidity), or droplets indicates immiscibility or insolubility.

-

Endpoint Determination: Continue adding octyl chloroformate until phase separation is observed. The approximate solubility can be reported as the volume of solute per volume of solvent.

Isothermal Shake-Flask Method

This is a highly accurate method for determining the thermodynamic solubility of a compound.

Protocol:

-

Sample Preparation: Add an excess amount of octyl chloroformate to a known volume of the organic solvent in a sealed, airtight flask. The presence of a visible excess of the solute is crucial to ensure saturation.

-

Equilibration: Place the flask in a constant temperature shaker bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved octyl chloroformate to settle.

-

Sample Extraction: Carefully extract a clear aliquot of the saturated solvent phase without disturbing the undissolved layer. This can be achieved using a syringe with a filter (e.g., 0.22 µm PTFE) to remove any suspended microdroplets.

-

Quantification: Analyze the concentration of octyl chloroformate in the aliquot using a suitable analytical technique, such as:

-

Gas Chromatography (GC): A highly effective method for volatile and semi-volatile compounds. A calibration curve of known concentrations of octyl chloroformate in the same solvent is required for accurate quantification.

-

High-Performance Liquid Chromatography (HPLC): Suitable if octyl chloroformate can be derivatized to a UV-active compound or if a suitable detector (e.g., refractive index detector) is available.

-

Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the residual octyl chloroformate. This method is less common for liquid solutes.

-

Spectroscopic Methods

If octyl chloroformate exhibits a distinct signal in a particular spectroscopic analysis, this can be leveraged for solubility determination.

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of octyl chloroformate in the desired solvent at concentrations below the expected saturation point.

-

Spectral Measurement: Measure the absorbance (UV-Vis) or other spectral response of each standard solution to generate a calibration curve.

-

Saturated Solution Analysis: Prepare a saturated solution of octyl chloroformate using the shake-flask method described above.

-

Concentration Determination: After appropriate dilution (if necessary), measure the spectral response of the saturated solution and use the calibration curve to determine the concentration of octyl chloroformate.

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach to determining the solubility of a chemical compound like octyl chloroformate in an organic solvent.

Caption: Workflow for determining the solubility of a liquid solute in an organic solvent.

Conclusion

While quantitative solubility data for octyl chloroformate remains sparse in readily available literature, this guide provides a solid foundation for researchers and professionals. The qualitative data presented offers initial guidance, and the detailed experimental protocols empower users to generate precise, application-specific solubility data. By following a systematic workflow, scientists can effectively characterize the solubility of octyl chloroformate, leading to more robust and reproducible synthetic and formulation processes.

References

- 1. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. solubility experimental methods.pptx [slideshare.net]

- 6. youtube.com [youtube.com]

Methodological & Application

Application of Octyl Chloroformate in Peptide Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the use of octyl chloroformate as a coupling reagent in peptide synthesis. The information is intended to guide researchers in leveraging this reagent for the efficient formation of peptide bonds, particularly through the mixed carbonic anhydride method.

Application Notes

Octyl chloroformate is an alkyl chloroformate that serves as an effective activating agent for the carboxyl group of N-protected amino acids in peptide synthesis. Its application is primarily centered around the mixed carbonic anhydride methodology , a long-established and cost-effective technique for forming peptide bonds.

Principle of Activation and Coupling:

The core principle involves a two-step process. First, the N-protected amino acid is reacted with octyl chloroformate in the presence of a tertiary amine (such as N-methylmorpholine or triethylamine) at a reduced temperature. This reaction forms a highly reactive mixed carbonic anhydride intermediate. In the second step, the amino group of a second, C-terminally protected amino acid or peptide attacks the activated carbonyl of the mixed anhydride, leading to the formation of a new peptide bond and the release of octanol and carbon dioxide as byproducts.[1]

Advantages of Using Octyl Chloroformate:

-

Cost-Effectiveness: Chloroformates are generally less expensive than many modern, proprietary coupling reagents.

-

Simple Byproducts: The byproducts of the coupling reaction, octanol and carbon dioxide, are typically easy to remove from the reaction mixture.

-

High Reactivity: Mixed anhydrides are among the most activated forms of amino acid derivatives, which can lead to rapid coupling reactions.[1]

Potential Challenges and Mitigation Strategies:

-

Urethane Formation: A potential side reaction is the formation of a urethane byproduct. This occurs if the incoming amine attacks the carbonate carbonyl of the mixed anhydride instead of the desired amino acid carbonyl. Careful control of reaction temperature and the choice of tertiary amine can minimize this side reaction.[2]

-

Racemization: As with many activation methods, there is a risk of racemization at the chiral center of the activated amino acid. The extent of racemization can be influenced by the specific amino acid, the solvent, and the base used. Studies on other alkyl chloroformates, such as isopropyl chloroformate, have shown that the structure of the alkyl group can significantly impact the level of racemization, with bulkier groups sometimes leading to lower racemization rates.[3] For sensitive amino acids, conducting the reaction at low temperatures is crucial.

-

Symmetrical Anhydride Formation: Another possible side reaction is the formation of a symmetrical anhydride from the starting amino acid, which can also lead to urethane formation by consuming the chloroformate.[2]

Suitability for Synthesis Strategies:

Octyl chloroformate can be employed in both solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS) . In SPPS, the high reactivity of the mixed anhydride can help drive the coupling reaction to completion, potentially reducing the required coupling times compared to other methods.[1]

Experimental Protocols

The following are detailed protocols for the use of octyl chloroformate in peptide synthesis. These are representative methods and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Solution-Phase Synthesis of a Dipeptide (e.g., Z-Gly-Phe-OMe)

This protocol describes the synthesis of a simple dipeptide using octyl chloroformate for the activation and coupling steps.

Materials:

-

N-α-benzyloxycarbonyl-glycine (Z-Gly-OH)

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

Octyl chloroformate

-

N-methylmorpholine (NMM)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1N Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stirring bar

-

Round-bottom flasks

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Amine Component:

-

Dissolve H-Phe-OMe·HCl (1.0 equivalent) in anhydrous THF.

-

Add N-methylmorpholine (1.0 equivalent) and stir the mixture at room temperature for 15 minutes to neutralize the hydrochloride salt and free the amine.

-

-

Activation of the Carboxyl Component:

-

In a separate flask, dissolve Z-Gly-OH (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -15 °C in an ice-salt or acetone/dry ice bath.

-

Add N-methylmorpholine (1.0 equivalent) and stir for 1 minute.

-

Slowly add octyl chloroformate (1.0 equivalent) dropwise, ensuring the temperature remains below -10 °C.

-

Stir the reaction mixture at -15 °C for 10-15 minutes to allow for the formation of the mixed anhydride.

-

-

Coupling Reaction:

-

Add the pre-prepared solution of H-Phe-OMe from step 1 to the mixed anhydride solution from step 2.

-

Allow the reaction mixture to stir at -15 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Remove the precipitated N-methylmorpholine hydrochloride by filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent to obtain the crude protected dipeptide.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Step

This protocol outlines a single coupling cycle on a resin using octyl chloroformate. It assumes a standard Fmoc-based SPPS workflow.

Materials:

-

Fmoc-protected amino acid

-

Peptide-resin with a free N-terminal amine

-

Octyl chloroformate

-

N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in the reaction solvent (DCM or DMF).

-

Perform Fmoc deprotection of the N-terminal amino acid using a standard protocol (e.g., 20% piperidine in DMF).

-

Thoroughly wash the resin to remove piperidine and byproducts.

-

-

Amino Acid Activation:

-

In a separate flask, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in anhydrous DCM or THF.

-

Cool the solution to -15 °C.

-

Add NMM or DIEA (3-5 equivalents).

-

Slowly add octyl chloroformate (3-5 equivalents) and stir at -15 °C for 10-15 minutes.

-

-

Coupling to Resin:

-

Filter the pre-activated amino acid solution to remove any precipitated salts.

-

Add the cold, activated amino acid solution to the washed and deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test or Chloranil test).

-

If the reaction is incomplete after 2 hours, the coupling step can be repeated.

-

Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DCM and DMF to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

-

Data Presentation

Table 1: Comparative Data of Alkyl Chloroformates in Peptide Synthesis

| Alkyl Chloroformate | Typical Reaction Time (Activation) | Reported Yields | Notes on Racemization | Reference |

| Ethyl Chloroformate | 10-20 min @ -15°C | Generally high | Can be significant, especially with sensitive amino acids. | [1] |